molecular formula C5H11NO B1302188 (R)-piperidin-3-ol CAS No. 62414-68-0

(R)-piperidin-3-ol

Cat. No.: B1302188
CAS No.: 62414-68-0
M. Wt: 101.15 g/mol
InChI Key: BIWOSRSKDCZIFM-RXMQYKEDSA-N
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Description

(R)-piperidin-3-ol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • (R)-Piperidin-3-ol has been synthesized through an enantiospecific, azide-free process, producing excellent yields. This method involves enantiospecific ring openings of enantiomerically pure compounds with diethyl malonate anion followed by decarboxylation (Babu et al., 2014).

Biological and Pharmaceutical Applications

  • Optically active molecules based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template were developed for potential treatment of neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder. The efficacy of these compounds varies based on stereochemistry, affecting their affinity for dopamine, serotonin, and norepinephrine transporters (Kharkar et al., 2009).

Chemical Characterization and Stereochemistry

  • Spectral data have been utilized to understand the structure of piperidin 3-ol alkaloids, with the discovery of new compounds like spectaline and iso-6 cassine (Christofidis et al., 1977).
  • Circular dichroism measurements have been employed to determine the conformation and absolute configuration of compounds like (R)-quinuclidin-3-ol, (R)-1-methylpiperidin-3-ol, and this compound (Ringdahl et al., 1981).

Neurological Research and Potential Therapeutics

  • Piperidin-3-ol derivatives have been researched for their neuroprotective effects, with compounds like Ro 63-1908 showing potential as subtype-selective N-methyl-d-aspartate (NMDA) antagonists. Such compounds can be neuroprotective against glutamate-induced toxicity and useful in treating neurological disorders (Gill et al., 2002).

Chemotherapeutic and Anticancer Research

  • Piperidin-3-ol derivatives have shown promising results in inhibiting angiogenesis in human umbilical vein endothelial cells, indicating potential applications in cancer treatment (Wu et al., 2022).

Inhibition of Drug Efflux Pumps in Mycobacterium tuberculosis

  • Compounds like piperine, a trans-trans isomer of 1-piperoyl-piperidine, have been studied for their role in inhibiting mycobacterial efflux proteins. These findings suggest potential applications in enhancing the efficacy of antimycobacterial drugs (Sharma et al., 2010).

Properties

IUPAC Name

(3R)-piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWOSRSKDCZIFM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374746
Record name (3R)-3-Piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62414-68-0
Record name (3R)-3-Piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes (R)-piperidin-3-ol useful in asymmetric synthesis?

A1: this compound has proven to be an effective chiral auxiliary in stereoselective synthesis. [] Its rigid structure, thanks to the fixed chiral center at the 3-position, allows for good diastereoselectivity in reactions involving its derivatives. [] A key example is its application in the synthesis of α-hydroxy aldehydes, where it facilitates high enantiomeric excesses. []

Q2: How does the conformation of this compound relate to its optical properties?

A2: The absolute configuration of this compound significantly impacts its circular dichroism (CD) spectrum. Studies using the rigid analogue, (R)-quinuclidin-3-ol, validated a simple piperidine helicity rule for predicting the sign of the Cotton effect. [] This rule, when applied to this compound and (R)-1-methylpiperidin-3-ol, correctly predicted the observed Cotton effects, supporting their proposed conformations and configurational assignments. [] This insight is crucial for understanding the relationship between the three-dimensional structure and chiroptical properties of such piperidine derivatives.

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